

physical and chemical properties of 4-Oxo cyclophosphamide-d8

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Compound of Interest

Compound Name: 4-Oxo cyclophosphamide-d8

Cat. No.: B12401541

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An In-depth Technical Guide to 4-Oxo Cyclophosphamide-d8

This technical guide provides a comprehensive overview of the physical and chemical properties of **4-Oxo cyclophosphamide-d8**, a deuterated analog of a key metabolite of the anticancer drug cyclophosphamide. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, an illustrative metabolic pathway, and insights into its application.

Core Physical and Chemical Properties

4-Oxo cyclophosphamide-d8 is primarily utilized as an internal standard in analytical and pharmacokinetic studies to enhance the accuracy of mass spectrometry and liquid chromatography methods for quantifying cyclophosphamide and its metabolites in biological samples.^[1] The strategic incorporation of eight deuterium atoms provides a distinct mass shift, facilitating its differentiation from the endogenous compound.^[2]

Comparative Physicochemical Data

The following table summarizes the key physical and chemical properties of **4-Oxo cyclophosphamide-d8** in comparison to its non-deuterated analog, 4-Oxo cyclophosphamide.

Property	4-Oxo cyclophosphamide-d8	4-Oxo cyclophosphamide
Molecular Formula	C ₇ H ₅ D ₈ Cl ₂ N ₂ O ₃ P[2][3]	C ₇ H ₁₃ Cl ₂ N ₂ O ₃ P[4]
Molecular Weight	283.12 g/mol [2][3]	275.07 g/mol [3][5]
Melting Point	158–160°C	153–155°C
LogP	0.85 ± 0.15	0.85 ± 0.15
Appearance	Solid	Solid[4]
Purity	>95%[3]	≥95%[4]

Solubility Profile

Solvent	Solubility (mg/mL)
Water	12.4 ± 0.8
Methanol	34.2 ± 1.2
Acetonitrile	8.9 ± 0.6
DMSO	Slightly soluble[4]

Deuteration appears to slightly reduce aqueous solubility compared to the non-deuterated form.

Spectral Characteristics

The isotopic labeling of **4-Oxo cyclophosphamide-d8** results in distinct spectral properties crucial for its analytical applications.

Spectral Method	Observation
Mass Spectrometry	An +8 Da mass shift is observed, allowing for clear differentiation from the native compound (M+H ⁺ at m/z 284.1 vs. 276.1).
NMR Spectroscopy	Deuterium substitution leads to the elimination of proton signals at δ 3.60–3.75 ppm, which correspond to the methylene protons adjacent to the chlorine atoms.

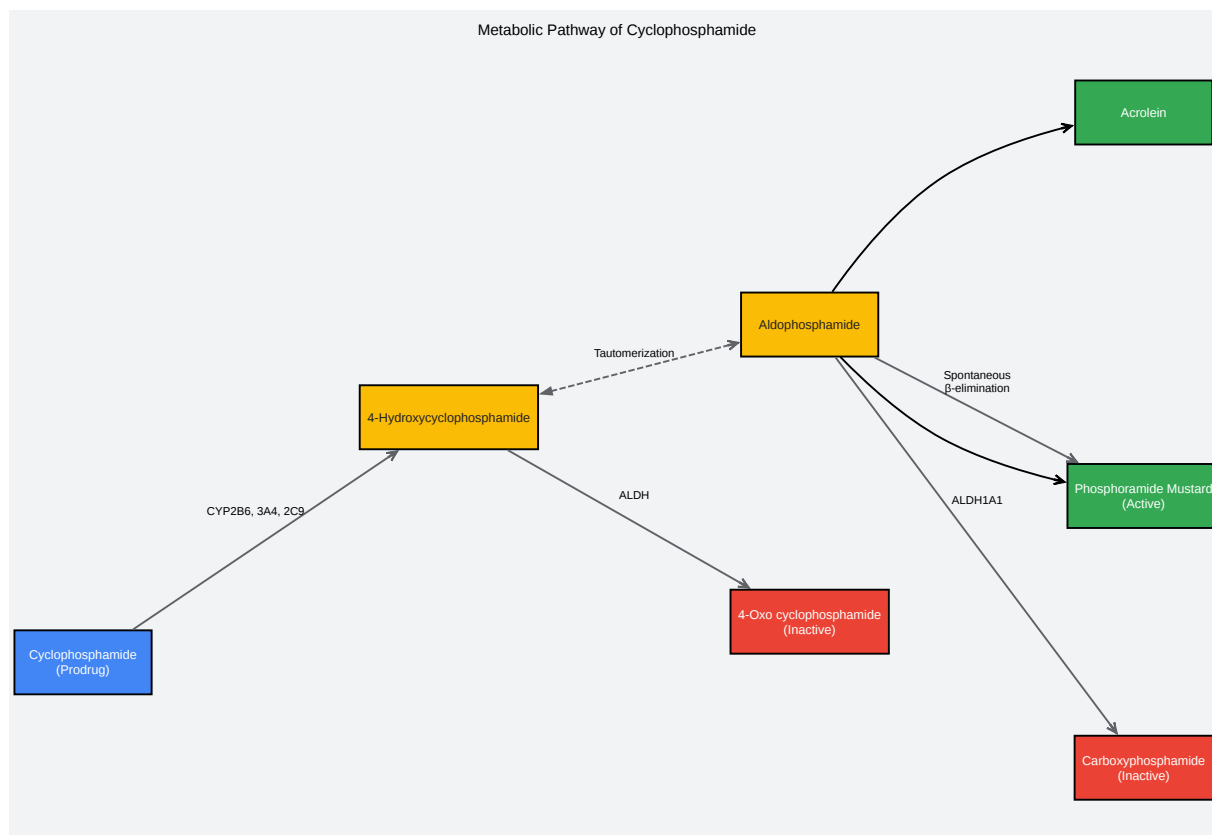
Stability and Storage

For the non-deuterated analog, 4-oxo Cyclophosphamide, it is recommended to be stored at -20°C for long-term stability, where it is stable for at least four years.^[4] In powder form, it can be stored at -20°C for up to 3 years, and in solvent, at -80°C for one year.^[6] While specific stability data for the d8-analog is not readily available, similar storage conditions are advisable.

Metabolic Pathway of Cyclophosphamide

4-Oxo cyclophosphamide is an inactive metabolite of the prodrug cyclophosphamide.^[4] The metabolic activation and deactivation of cyclophosphamide is a complex process primarily occurring in the liver, involving cytochrome P450 (CYP) enzymes.^{[7][8]}

The following diagram illustrates the metabolic conversion of cyclophosphamide to 4-hydroxycyclophosphamide, its tautomer aldophosphamide, and subsequent transformation to the inactive metabolite 4-Oxo cyclophosphamide or the active cytotoxic agent, phosphoramidate mustard.^{[8][9]}



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